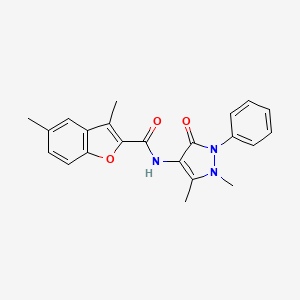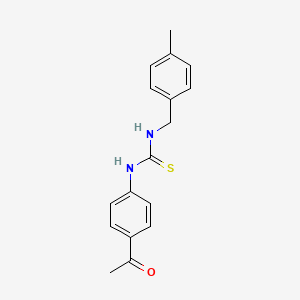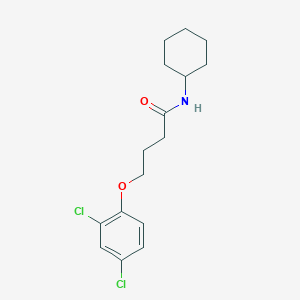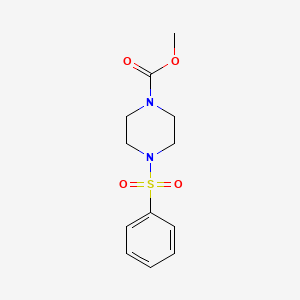
N-(4-butylphenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide
説明
N-(4-butylphenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide, commonly known as BHAA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various biological and medical fields. BHAA is a derivative of acrylamide and belongs to the class of cyanoacrylamides.
作用機序
The mechanism of action of BHAA is not fully understood. However, it is believed that BHAA binds to biological molecules through hydrogen bonding and hydrophobic interactions. BHAA has been found to bind to the active site of enzymes, leading to the inhibition of enzyme activity. BHAA has also been shown to induce conformational changes in proteins, leading to altered protein function.
Biochemical and Physiological Effects:
BHAA has been found to have various biochemical and physiological effects. In vitro studies have shown that BHAA inhibits the activity of several enzymes, including carbonic anhydrase and cholinesterase. BHAA has also been found to induce apoptosis in cancer cells. In vivo studies have shown that BHAA has neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
BHAA has several advantages for lab experiments. It is a stable and easy-to-use compound that can be easily synthesized in large quantities. BHAA is also highly selective for certain biological molecules, making it a useful tool for studying protein-protein and protein-DNA interactions. However, BHAA has certain limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, BHAA can be toxic at high concentrations, and its effects on living organisms are not well studied.
将来の方向性
There are several future directions for BHAA research. One potential application of BHAA is in the development of new fluorescent probes for detecting biological molecules. BHAA can also be modified to improve its selectivity and reduce its toxicity. Additionally, BHAA can be used as a starting point for the synthesis of new compounds with potential therapeutic applications. Further studies are needed to fully understand the mechanism of action of BHAA and its effects on living organisms.
Conclusion:
In conclusion, BHAA is a synthetic compound that has gained significant attention in the field of scientific research. BHAA has shown promising results in various scientific research applications, including as a fluorescent probe for detecting biological molecules and as a sensor for detecting metal ions. BHAA has several advantages for lab experiments, including its stability and selectivity. However, BHAA also has certain limitations, including its toxicity at high concentrations. Future research on BHAA is needed to fully understand its mechanism of action and potential applications in various biological and medical fields.
科学的研究の応用
BHAA has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a fluorescent probe for detecting biological molecules. BHAA has been found to selectively bind to proteins and nucleic acids, making it a useful tool for studying protein-protein and protein-DNA interactions. BHAA has also been used as a sensor for detecting metal ions, such as copper and iron, in biological samples.
特性
IUPAC Name |
(Z)-N-(4-butylphenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-4-15-5-9-18(10-6-15)22-20(24)17(14-21)13-16-7-11-19(23)12-8-16/h5-13,23H,2-4H2,1H3,(H,22,24)/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLVQOHSAZXPRW-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(4-butylphenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4678010.png)

![ethyl 4-(4-chlorobenzyl)-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4678037.png)
![dimethyl 2-[({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B4678044.png)
![ethyl 5-benzyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4678047.png)

![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-3-pyridinylglycinamide](/img/structure/B4678066.png)


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4678099.png)
![7-(3-methoxypropyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4678108.png)

![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4678125.png)
![6-bromo-2-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4678127.png)